7-bromo-2-phenylimidazo[1,2-a]pyridine
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Overview
Description
7-bromo-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a bromine atom at the 7th position and a phenyl group at the 2nd position. Imidazo[1,2-a]pyridines are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
7-Bromo-2-phenylimidazo[1,2-a]pyridine, a derivative of imidazo[1,2-a]pyridines, is a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators .
Mode of Action
It is known that imidazo[1,2-a]pyridines can undergo radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This suggests that this compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Imidazo[1,2-a]pyridines have been reported to exhibit diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . This suggests that this compound may affect multiple biochemical pathways related to these biological activities.
Result of Action
Imidazo[1,2-a]pyridine derivatives have shown potential as anticancer agents against breast cancer cells . This suggests that this compound may have similar effects.
Action Environment
It is known that the synthesis of imidazo[1,2-a]pyridines can be influenced by factors such as solvents and heating conditions . This suggests that similar environmental factors may also influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-phenylimidazo[1,2-a]pyridine typically involves the cyclization of 2-aminopyridine with α-bromoketones. One common method is the one-pot synthesis, where 2-aminopyridine reacts with acetophenone and a brominating agent such as N-bromosuccinimide (NBS) under solvent-free conditions . The reaction is catalyzed by a base such as sodium carbonate (Na₂CO₃), and the product is obtained in good yields.
Another method involves the use of α-bromoketones and 2-aminopyridine in the presence of tert-butyl hydroperoxide (TBHP) and iodine (I₂) in toluene . This reaction proceeds via C–C bond cleavage and cyclization, followed by bromination to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
7-bromo-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the imidazo[1,2-a]pyridine ring can lead to the formation of partially saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used to substitute the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield 7-methoxy-2-phenylimidazo[1,2-a]pyridine, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
7-bromo-2-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs with antiviral, antibacterial, and anticancer activities.
Biological Studies: The compound is used to study the biological pathways and molecular targets involved in various diseases.
Material Science: It is employed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex molecules and pharmaceuticals.
Comparison with Similar Compounds
7-bromo-2-phenylimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-phenylimidazo[1,2-a]pyridine: Lacks the bromine atom at the 7th position, which may affect its reactivity and biological activity.
7-chloro-2-phenylimidazo[1,2-a]pyridine: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and applications.
2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde:
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogues.
Properties
IUPAC Name |
7-bromo-2-phenylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-11-6-7-16-9-12(15-13(16)8-11)10-4-2-1-3-5-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVAJJGUHTVUKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10701455 |
Source
|
Record name | 7-Bromo-2-phenylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10701455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018814-40-8 |
Source
|
Record name | 7-Bromo-2-phenylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10701455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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